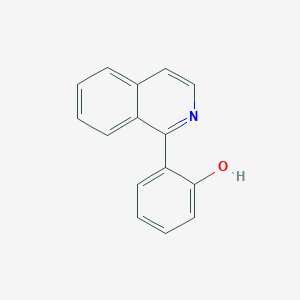
6-(Isoquinolin-1(2H)-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(1-isoquinolinyl)- is an organic compound that features a phenol group attached to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-isoquinolinyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of isoquinoline with phenol under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . Another approach involves the use of transition metal catalysts to facilitate the coupling of isoquinoline derivatives with phenol .
Industrial Production Methods
Industrial production of Phenol, 2-(1-isoquinolinyl)- may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
Phenol, 2-(1-isoquinolinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, bromo, and sulfonyl derivatives of Phenol, 2-(1-isoquinolinyl)-.
科学的研究の応用
Phenol, 2-(1-isoquinolinyl)- has diverse applications in scientific research:
作用機序
The mechanism of action of Phenol, 2-(1-isoquinolinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function . Additionally, the isoquinoline moiety can intercalate into DNA, disrupting its replication and transcription processes .
類似化合物との比較
Phenol, 2-(1-isoquinolinyl)- can be compared with other phenol derivatives and isoquinoline compounds:
Phenol Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their reactivity and biological activities.
Isoquinoline Compounds: Isoquinoline itself and its derivatives, such as 1-methylisoquinoline, exhibit different chemical properties and applications compared to Phenol, 2-(1-isoquinolinyl)-.
Conclusion
Phenol, 2-(1-isoquinolinyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable subject of study in organic chemistry, biology, and materials science.
特性
CAS番号 |
56268-57-6 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
2-isoquinolin-1-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10,17H |
InChIキー |
WXAWFBWPWZKVHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


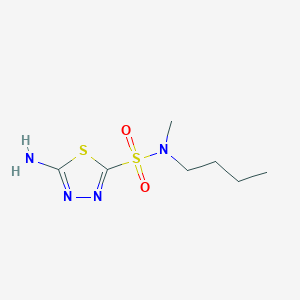
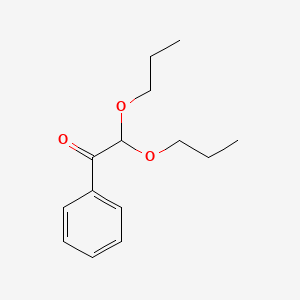
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
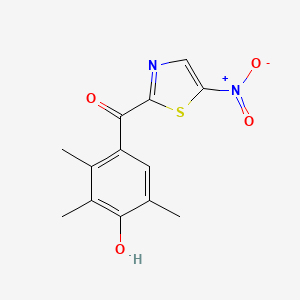
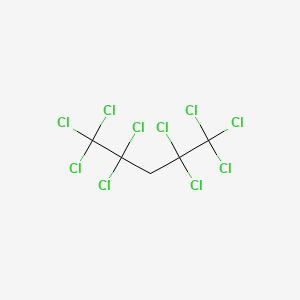
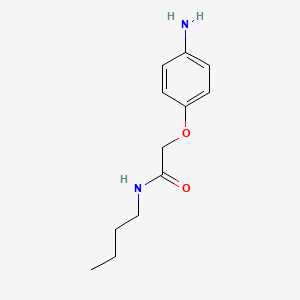
-lambda~5~-phosphane](/img/structure/B14647497.png)
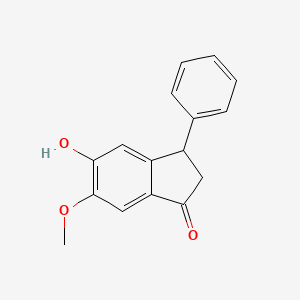
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
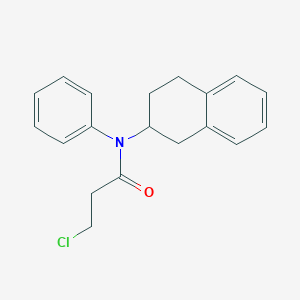
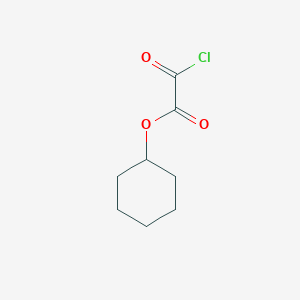
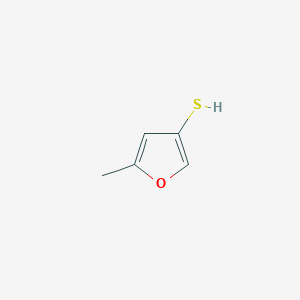
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
